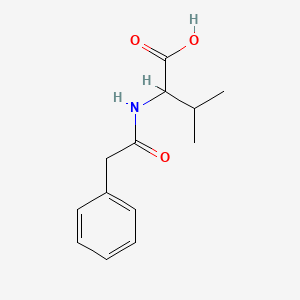
3-Methyl-2-(2-phenylacetamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2-phenylacetamido)butanoic acid, commonly known as MPAA, is a synthetic compound that belongs to the class of N-substituted glycine derivatives. It is an important intermediate in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. MPAA has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Antidiabetic Potential
The study by Nazir et al. (2018) investigates the antidiabetic potential of various synthetic compounds, including derivatives of indolyl butanoic acid, which share a structural similarity with 3-Methyl-2-(2-phenylacetamido)butanoic acid. These compounds showed promising inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).
Detection of Staphylococcus aureus
Research by Hu et al. (2020) and Chen et al. (2018) revealed that 3-methyl-butanoic acid, a compound structurally related to this compound, can be used as a volatile biomarker for detecting Staphylococcus aureus in pork and milk. This compound's production correlates significantly with the growth of S. aureus, indicating its potential as a rapid and cost-effective detection method in food safety applications (Hu et al., 2020); (Chen et al., 2018).
Solubility and Dissolution Properties
Li et al. (2019) conducted a study on the solubility behavior of 2-phenylacetamide in various solvents, which is relevant for understanding the solubility and dissolution properties of similar compounds like this compound. This research can aid in the development of efficient separation and reaction processes in industrial applications (Li et al., 2019).
Antimicrobial and Enzyme Inhibition Activity
Danish et al. (2021) synthesized a sulfonamide ligand closely related to this compound and studied its metal complexes. The compounds exhibited notable antimicrobial and enzyme inhibition activities, suggesting their potential application in medicinal chemistry (Danish et al., 2021).
Biosynthesis of L-Phosphinothricin
Kang et al. (2019) identified an amidase from Leclercia adecarboxylata capable of catalyzing compounds structurally related to this compound for the efficient biosynthesis of L-phosphinothricin, an environmentally benign herbicide. This highlights the potential of using similar compounds in biotechnological applications (Kang et al., 2019).
Reactivity with Singlet Oxygen
Amekura et al. (2022) studied Edaravone, a compound related to this compound, focusing on its reactivity with singlet oxygen. This research provides insight into the antioxidant mechanisms and potential therapeutic applications of similar compounds (Amekura et al., 2022).
In Vivo Pharmacological Studies
Maleki et al. (2019) synthesized a carbon-14 labeled version of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a structurally similar compound, to study its mechanism of action in vivo. This indicates the potential for similar research using this compound (Maleki et al., 2019).
Propriétés
IUPAC Name |
3-methyl-2-[(2-phenylacetyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)12(13(16)17)14-11(15)8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOZOLLBLTSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
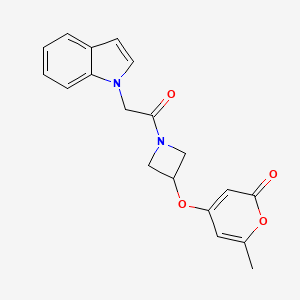
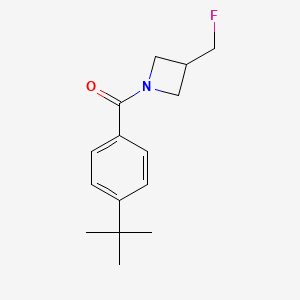
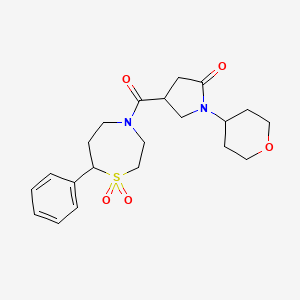
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)
![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

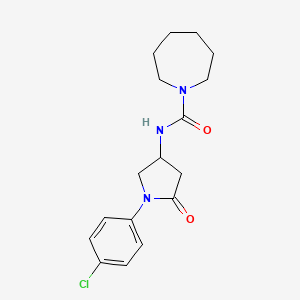
![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)

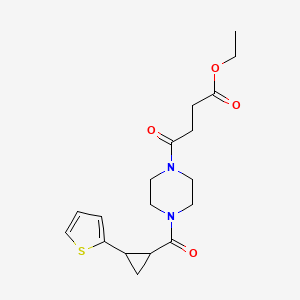
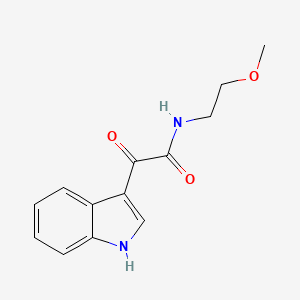
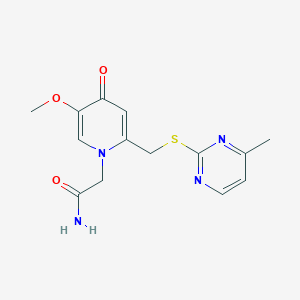
![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)
